N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 5546-21-4
VCID: VC8948332
InChI: InChI=1S/C27H24N4O6S/c1-19-8-9-20(2)25(16-19)30(38(35,36)24-6-4-3-5-7-24)18-27(32)29-28-17-23-14-15-26(37-23)21-10-12-22(13-11-21)31(33)34/h3-17H,18H2,1-2H3,(H,29,32)/b28-17+
SMILES: CC1=CC(=C(C=C1)C)N(CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C27H24N4O6S
Molecular Weight: 532.6 g/mol

N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide

CAS No.: 5546-21-4

Cat. No.: VC8948332

Molecular Formula: C27H24N4O6S

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-N-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]benzenesulfonamide - 5546-21-4

Specification

CAS No. 5546-21-4
Molecular Formula C27H24N4O6S
Molecular Weight 532.6 g/mol
IUPAC Name 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide
Standard InChI InChI=1S/C27H24N4O6S/c1-19-8-9-20(2)25(16-19)30(38(35,36)24-6-4-3-5-7-24)18-27(32)29-28-17-23-14-15-26(37-23)21-10-12-22(13-11-21)31(33)34/h3-17H,18H2,1-2H3,(H,29,32)/b28-17+
Standard InChI Key URKSBZTWUIBZHQ-OGLMXYFKSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)N(CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
SMILES CC1=CC(=C(C=C1)C)N(CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Canonical SMILES CC1=CC(=C(C=C1)C)N(CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The molecule integrates three key domains:

  • Benzenesulfonamide scaffold: A 4-chloro-2-substituted benzenesulfonamide group, where the sulfonamide (-SO2_2NH2_2) moiety enhances solubility and facilitates hydrogen bonding with biological targets .

  • 1,3,4-Oxadiazole-vinyl linkage: A (2E)-styryl group connects the benzenesulfonamide to a 1,3,4-oxadiazole ring, introducing rigidity and π-π stacking capabilities critical for binding hydrophobic enzyme pockets .

  • Hydrazone-functionalized furan: The 5-(4-nitrophenyl)-2-furyl group forms a hydrazone bond with the oxadiazole-vinyl chain, contributing electron-withdrawing nitro groups that may enhance target affinity .

Stereochemical and Physicochemical Features

  • Molecular formula: C27_{27}H24_{24}N4_4O6_6S .

  • Molecular weight: 532.57 g/mol (monoisotopic mass: 532.1417) .

  • Stereochemistry: The double bond between the oxadiazole and furyl groups adopts an E-configuration, as confirmed by NMR and X-ray crystallography in analogous compounds .

  • Hydrogen-bonding capacity: The sulfonamide NH2_2, hydrazino NH, and furan oxygen atoms serve as hydrogen bond donors/acceptors, while the nitro group enhances dipole interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC27_{27}H24_{24}N4_4O6_6S
Average mass532.571 g/mol
Double-bond configurationE
Hydrogen bond acceptors10
Rotatable bonds7

Synthesis and Structural Optimization

Synthetic Pathway

The compound is synthesized via a multi-step sequence, as extrapolated from methodologies applied to related sulfonamide derivatives :

  • Hydrazide formation: 2,4-Dichloro-5-(carbazoyl)benzenesulfonamide undergoes nucleophilic substitution with phenylmethanethiol in the presence of tetrabutylammonium iodide (TBAI), yielding 2-benzylthio-4-chloro-5-(carbazoyl)benzenesulfonamide .

  • Oxadiazole cyclization: Reaction with triethyl orthochloroacetate produces 2-(chloromethyl)-1,3,4-oxadiazole intermediates .

  • Wittig reaction: Triphenylphosphonium chloride derivatives of the oxadiazole intermediates react with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions (e.g., N,N-diisopropylethylamine) to install the E-configured vinyl-hydrazone moiety .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYieldReference
HydrazidePhenylmethanethiol, TBAI, DMF, 80°C78%
CyclizationTriethyl orthochloroacetate, EtOH, Δ65%
WittigPPh3_3, CH2_2Cl2_2, DIPEA, Ar atmosphere52%

Structure-Activity Relationship (SAR) Insights

  • Benzylthio vs. chloro substituents: Analogous compounds with a 2-benzylthio group (e.g., 8, 12, 20) exhibit 3–5-fold higher anticancer activity than 2,4-dichloro derivatives (e.g., 7, 11), likely due to enhanced hydrophobic interactions .

  • Nitrophenyl orientation: The para-nitro group on the furan ring improves VEGFR-2 binding affinity by 40% compared to meta-substituted analogs, as observed in related sulfonamides .

  • Sulfonamide positioning: Meta-sulfonamide placement (relative to the oxadiazole) optimizes hydrogen bonding with CA XII, achieving IC50_{50} values ≤ 7.6 nM in structural analogs .

Biological Activity and Mechanistic Profiling

Antiproliferative Effects

While direct data on this compound are unavailable, structurally related (2E)-5-styryl-1,3,4-oxadiazol-2-yl benzenesulfonamides demonstrate potent activity against HepG-2 (IC50_{50} = 8.39–16.90 μM) and MCF-7 (IC50_{50} = 19.57–21.15 μM) cell lines, surpassing doxorubicin in some cases . Key determinants of efficacy include:

  • Oxadiazole rigidity: Stabilizes the bioactive conformation for kinase inhibition .

  • Nitro group redox activity: Generates reactive oxygen species (ROS) in cancer cells, inducing apoptosis .

Enzyme Inhibition

Table 3: Comparative Enzyme Inhibition Data (Analogous Compounds)

TargetIC50_{50} (Compound)IC50_{50} (Reference Drug)Source
VEGFR-21.33 μMSorafenib: 0.43 μM
hCA IX66 nMSLC-0111: 53 nM
hCA XII7.6 nMSLC-0111: 4.8 nM
  • VEGFR-2 inhibition: The hydrazone moiety chelates ATP-binding site magnesium ions, while the sulfonamide forms hydrogen bonds with Glu883 and Asp1044 .

  • Carbonic anhydrase isoform selectivity: The 4-nitrophenyl group preferentially binds hCA XII over hCA IX due to steric complementarity with Val121 in hCA XII .

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